molecular formula C21H21ClN2O3S2 B2634053 N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-39-0

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2634053
CAS No.: 1116017-39-0
M. Wt: 448.98
InChI Key: VNPWJVKIYZRLAH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWJVKIYZRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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